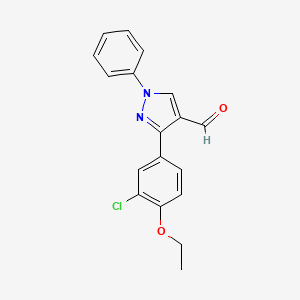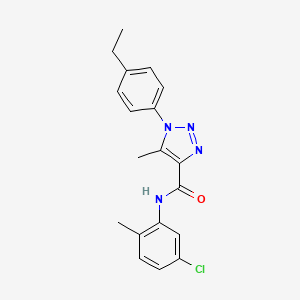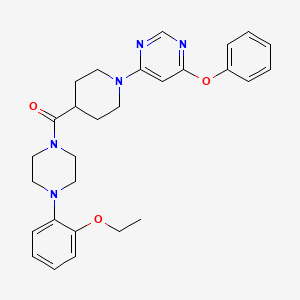
(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperazine and piperidine rings, which are often found in drug molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives is well-documented in the provided literature. For instance, a chlorodiorganotin(IV) complex with a methoxyphenyl piperazine moiety was synthesized through a reaction with Me2SnCl2 or Et2SnCl2 in dry methanol . Another study describes the synthesis of piperazine derivatives by a multi-step process involving bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine . These methods could potentially be adapted for the synthesis of the compound , suggesting that a similar multi-step synthetic approach might be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the chlorodiorganotin(IV) complexes were characterized by Raman, multinuclear NMR, and single-crystal X-ray diffraction, revealing a distorted trigonal bipyramidal geometry around the central tin atom . These techniques could be applied to determine the molecular structure of "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" and to confirm its stereochemistry and conformation.
Chemical Reactions Analysis
The literature suggests that piperazine derivatives can undergo various chemical reactions. For example, acylation reactions were used to synthesize novel piperazine derivatives . In the context of the compound of interest, it is likely that similar reactions could be used to introduce different substituents or to modify the existing functional groups to alter the compound's properties or biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" are not discussed in the provided papers, the studies do offer insights into the properties of similar compounds. For instance, the solubility, melting points, and stability of the synthesized compounds could be inferred from their structural analogs . Additionally, the presence of specific functional groups in the compound suggests that it may exhibit certain chemical behaviors, such as hydrogen bonding or electronic interactions, which could affect its solubility and binding affinity to biological targets.
科学的研究の応用
Antimicrobial Activity
Research involving similar compounds demonstrates antimicrobial properties against various bacteria and fungi strains. Patel, Agravat, and Shaikh (2011) synthesized derivatives of piperazine and pyridine, exhibiting variable and modest antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonists for G Protein-Coupled Receptors
Another study by Romero et al. (2012) focused on the synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research contributes to the understanding of receptor-ligand interactions and the development of potential therapeutic agents (Romero et al., 2012).
Tubulin Polymerization Inhibitors
Prinz et al. (2017) reported on a series of compounds derived from tricyclic heterocycles, including piperazine, that demonstrated potent inhibition of tubulin polymerization, which is crucial in cancer therapy. These compounds showed excellent antiproliferative properties against various cancer cell lines, offering a pathway for developing new anticancer drugs (Prinz et al., 2017).
Selective Estrogen Receptor Modulators
Palkowitz et al. (1997) discussed the synthesis of raloxifene derivatives, acting as selective estrogen receptor modulators (SERMs), demonstrating significant estrogen antagonist potency. This research aids in the development of drugs targeting estrogen receptors with improved potency and selectivity (Palkowitz et al., 1997).
Anticonvulsant Agents
Severina et al. (2021) developed a new HPLC method for determining related substances in "Epimidin," a new anticonvulsant drug candidate, showcasing the importance of analytical methods in the development and quality control of new pharmaceuticals (Severina et al., 2021).
特性
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-2-35-25-11-7-6-10-24(25)31-16-18-33(19-17-31)28(34)22-12-14-32(15-13-22)26-20-27(30-21-29-26)36-23-8-4-3-5-9-23/h3-11,20-22H,2,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCHVLRKPOOVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Ethoxyphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

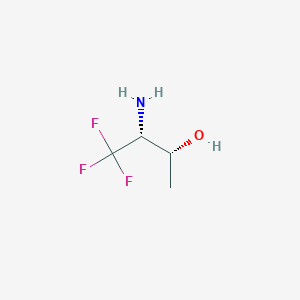
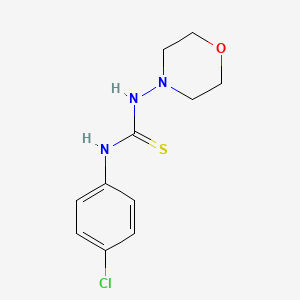
![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)
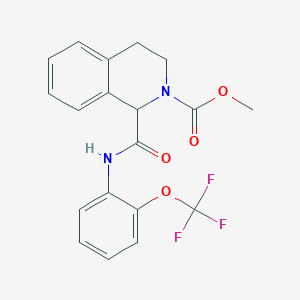
![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)
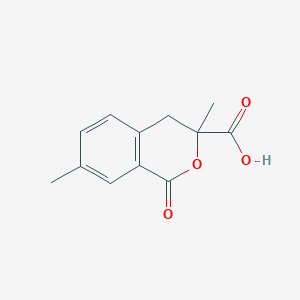
![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
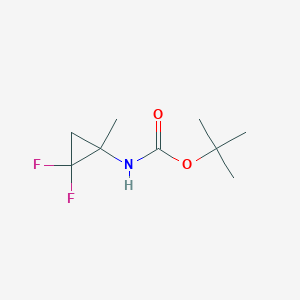
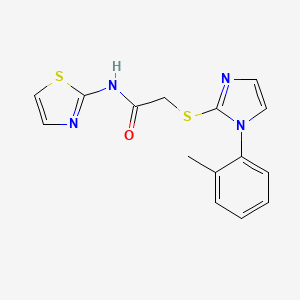
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

